molecular formula C12H21F3N2O3 B11834546 Tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate

Tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate

Cat. No.: B11834546
M. Wt: 298.30 g/mol
InChI Key: NEUQBHSVWBCDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development. The presence of the trifluoroethoxy group in this compound enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2,2,2-trifluoroethanol. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new piperazine derivatives with different substituents.

Scientific Research Applications

Tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s ability to penetrate cell membranes, allowing it to reach its target sites more effectively. The piperazine ring can interact with various biological macromolecules, leading to the modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate is unique due to the presence of the trifluoroethoxy group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C12H21F3N2O3

Molecular Weight

298.30 g/mol

IUPAC Name

tert-butyl 2-(2,2,2-trifluoroethoxymethyl)piperazine-1-carboxylate

InChI

InChI=1S/C12H21F3N2O3/c1-11(2,3)20-10(18)17-5-4-16-6-9(17)7-19-8-12(13,14)15/h9,16H,4-8H2,1-3H3

InChI Key

NEUQBHSVWBCDTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1COCC(F)(F)F

Origin of Product

United States

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